molecular formula C10H12BrNO2 B14049165 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14049165
M. Wt: 258.11 g/mol
InChI Key: CTJTVCNSMBHHOY-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one (CAS: 1804213-64-6) is a brominated aromatic ketone with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . The compound features a 2-amino-6-methoxyphenyl group attached to a brominated propanone backbone. The compound is typically supplied with a purity of ≥98%, though detailed safety and hazard data remain unspecified in available sources .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(2-amino-6-methoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3

InChI Key

CTJTVCNSMBHHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1OC)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 1-(2-Amino-6-methoxyphenyl)ethanone, followed by further functionalization to introduce the propanone moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one can be contextualized by comparing it to analogous brominated ketones. Below is a detailed analysis:

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Primary Applications
This compound C₁₀H₁₂BrNO₂ 258.11 2-Amino-6-methoxyphenyl Solid (assumed) Potential pharmaceutical intermediate
1-(Azetidin-1-yl)-2-bromopropan-1-one C₆H₁₀BrNO 192.06 Azetidine (4-membered N-heterocycle) Yellow oil Catalytic enantioselective alkylation
1-(Adamantan-1-yl)-2-bromopropan-1-one C₁₃H₁₉BrO 271.20 Adamantane (rigid hydrocarbon cage) Not reported Unspecified (likely medicinal chemistry)
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one C₁₀H₉BrO₃ 257.08 Benzodioxole (electron-rich ring) Powder Organic synthesis intermediate

Reactivity and Functional Group Analysis

  • Electron-Donating Effects: The 2-amino-6-methoxyphenyl group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to the electron-deficient benzodioxole ring in 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one .
  • Steric and Stability Factors : The adamantane derivative’s bulky structure () likely reduces reaction rates in sterically hindered environments but improves thermal stability, contrasting with the azetidine derivatives’ flexibility .

Physicochemical Properties

  • Solubility: The amino and methoxy groups in the target compound may improve water solubility relative to the hydrophobic adamantane and benzodioxole derivatives .
  • Thermal Stability : Adamantane’s rigid framework () likely confers higher melting points than the target compound or azetidine analogues, which exist as oils .

Biological Activity

1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a methoxy group, and a bromine atom. These functional groups contribute to its potential biological activities, including interactions with various enzymes and receptors that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN1O2, with a molecular weight of approximately 260.11 g/mol. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Biological Activities

The biological activities of this compound have been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further pharmaceutical development. The interactions of the amino and methoxy groups with microbial targets may play a significant role in its efficacy against bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to modulate inflammatory pathways is under investigation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are crucial for various therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Modulation of Receptor Activity : The methoxy group may influence the compound's ability to interact with specific receptors, leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

StudyCompoundBiological ActivityFindings
5aCytotoxicityExhibited IC50 values lower than doxorubicin against cancer cell lines.
14Enzyme InhibitionDemonstrated significant inhibition against specific metabolic enzymes.
16aSelective ActivityShowed high selectivity against cancer cell lines with promising therapeutic potential.

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